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molecular formula C15H24N2 B8628364 4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline

4-[2-(1-methylpiperidin-4-yl)propan-2-yl]aniline

Cat. No. B8628364
M. Wt: 232.36 g/mol
InChI Key: YDDYPYCEIOLIHI-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

1-Methyl-4-[1-methyl-1-(4-nitro-phenyl)-ethyl]-1,2,3,6-tetrahydro-pyridine (Step B) was hydrogenated with Pd/C 10% at atmospheric pressure at RT in EtOH to yield the title compound.
Name
1-Methyl-4-[1-methyl-1-(4-nitro-phenyl)-ethyl]-1,2,3,6-tetrahydro-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:8]([CH3:19])([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)[CH3:9])[CH2:4][CH2:3]1>CCO.[Pd]>[CH3:19][C:8]([C:10]1[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=1)([CH:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]1)[CH3:9]

Inputs

Step One
Name
1-Methyl-4-[1-methyl-1-(4-nitro-phenyl)-ethyl]-1,2,3,6-tetrahydro-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(=CC1)C(C)(C1=CC=C(C=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C1CCN(CC1)C)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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